(5-Iodopyridin-2-yl)urea
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Overview
Description
(5-Iodopyridin-2-yl)urea is an organic compound with the molecular formula C6H6IN3O It is a derivative of pyridine, where the pyridine ring is substituted with an iodine atom at the 5-position and a urea group at the 2-position
Mechanism of Action
Mode of Action
It is known that urea derivatives can inhibit enzymes like human monoamine oxidase-a (hmao-a), human monoamine oxidase-b (hmao-b), acetylcholinesterase (ache), and butyrylcholinesterase (buche) . Therefore, (5-Iodopyridin-2-yl)urea might interact with its targets in a similar manner, leading to changes in their activity.
Biochemical Pathways
Urea cycle disorders have been associated with liver involvement, such as acute liver failure or steatotic-like disease, which may evolve toward cirrhosis . Therefore, it is possible that this compound may affect similar biochemical pathways.
Pharmacokinetics
The compound’s molecular weight is 26304 , which could influence its absorption, distribution, metabolism, and excretion in the body. These properties would ultimately impact the bioavailability of this compound.
Result of Action
Compounds with pyridine and urea moieties have shown potent submicromolar anticancer activity against breast and colon cancer cell lines . Therefore, it is plausible that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Iodopyridin-2-yl)urea typically involves the reaction of 5-iodopyridine-2-amine with an isocyanate or a carbodiimide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under mild conditions. The process can be summarized as follows:
Starting Material: 5-Iodopyridine-2-amine
Reagent: Isocyanate or Carbodiimide
Solvent: Dichloromethane or Tetrahydrofuran
Conditions: Room temperature, under inert atmosphere
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: (5-Iodopyridin-2-yl)urea can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the urea group.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate, typically in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate, under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride, in anhydrous solvents.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.
Oxidation Products: Oxidized forms of the urea group, such as nitroso or nitro derivatives.
Reduction Products: Reduced forms of the urea group, such as amines or hydrazines.
Scientific Research Applications
(5-Iodopyridin-2-yl)urea has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological receptors.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways.
Material Science: It is employed in the development of novel materials with specific electronic or optical properties.
Radiolabeling: The iodine atom allows for the incorporation of radioactive isotopes, making it useful in imaging and diagnostic applications.
Comparison with Similar Compounds
(5-Iodopyridin-2-yl)urea can be compared with other pyridine derivatives and urea-containing compounds:
Similar Compounds:
Uniqueness: The presence of the iodine atom in this compound provides unique properties, such as the ability to participate in halogen bonding and radiolabeling, which are not as pronounced in its bromine, chlorine, or fluorine analogs.
Properties
IUPAC Name |
(5-iodopyridin-2-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6IN3O/c7-4-1-2-5(9-3-4)10-6(8)11/h1-3H,(H3,8,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECXLFKXFJEPTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1I)NC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6IN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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